molecular formula C17H20O3 B3179551 Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester) CAS No. 81039-74-9

Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester)

Cat. No.: B3179551
CAS No.: 81039-74-9
M. Wt: 272.34 g/mol
InChI Key: AJMCXHIWBCITDU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate typically involves the esterification of phenylcyclohexylglycolic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process. The product is then purified using techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: The hydroxy group in Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate can undergo oxidation to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the triple bond can be attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium hydride in polar aprotic solvents.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted propargyl derivatives.

Scientific Research Applications

Chemistry: Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions due to its reactive propargyl group.

Industry: In the industrial sector, Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate exerts its effects involves the interaction of its functional groups with molecular targets. The propargyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Phenylcyclohexylglycolic Acid: Lacks the propargyl group, resulting in different reactivity and applications.

    Propargyl Alcohol: Simpler structure with only the propargyl group, used primarily as a reagent in organic synthesis.

    Cyclohexylphenylacetate: Lacks the hydroxy group, affecting its chemical properties and reactivity.

Uniqueness: Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the propargyl group, in particular, allows for specific interactions with biological targets, making it valuable in medicinal chemistry.

Properties

IUPAC Name

prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-2-13-20-16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3,5-6,9-10,15,19H,4,7-8,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMCXHIWBCITDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester)
Reactant of Route 2
Reactant of Route 2
Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester)
Reactant of Route 3
Reactant of Route 3
Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester)
Reactant of Route 4
Reactant of Route 4
Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester)
Reactant of Route 5
Reactant of Route 5
Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester)
Reactant of Route 6
Reactant of Route 6
Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester)

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